2-(3,5-Dimethylpyrazol-1-yl)-3-(2-methylpropoxy)quinazolin-4-one
Description
2-(3,5-Dimethylpyrazol-1-yl)-3-(2-methylpropoxy)quinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a 3,5-dimethylpyrazole moiety at position 2 and a 2-methylpropoxy group at position 2. Quinazolinones are pharmacologically significant scaffolds due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The 2-methylpropoxy group contributes to lipophilicity, which may influence bioavailability and membrane permeability.
Properties
CAS No. |
850764-15-7 |
|---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-methylpropoxy)quinazolin-4-one |
InChI |
InChI=1S/C17H20N4O2/c1-11(2)10-23-21-16(22)14-7-5-6-8-15(14)18-17(21)20-13(4)9-12(3)19-20/h5-9,11H,10H2,1-4H3 |
InChI Key |
PXFLCDPBUHUYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2OCC(C)C)C |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-(3,5-Dimethylpyrazol-1-yl)-3-(2-methylpropoxy)quinazolin-4-one, a compound with the CAS number 850764-15-7, is a member of the quinazoline family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of quinazoline derivatives typically involves several strategies, including cyclization reactions and modifications of existing quinazoline structures. The compound in focus can be synthesized through a multi-step process that includes the formation of the quinazoline ring followed by the introduction of the pyrazole and alkoxy groups.
General Synthetic Route
- Starting Materials : Utilize appropriate precursors such as anthranilic acid or other aromatic amines.
- Cyclization : Employ methods like condensation reactions to form the quinazoline core.
- Substitution : Introduce the pyrazole moiety through reactions with 3,5-dimethylpyrazole.
- Final Modifications : Add the propoxy group via alkylation or similar strategies.
Anticancer Properties
Recent studies have highlighted the potential of quinazoline derivatives in oncology due to their ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including:
- LN-229 (glioblastoma)
- HCT-116 (colorectal carcinoma)
- MCF-7 (breast cancer)
The results indicated that compounds similar to this compound exhibited moderate antiproliferative activity , with IC50 values typically in the low micromolar range .
Kinase Inhibition
The compound has also been screened for its ability to inhibit various kinases, which are critical in cancer signaling pathways:
- Kinase Targets : The compound showed significant binding affinity to several kinases, stabilizing them and potentially disrupting their activity.
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Tyrosine Kinases : By targeting tyrosine kinases, these compounds can disrupt signaling pathways that promote cell proliferation and survival.
- Induction of Apoptosis : The ability to trigger programmed cell death is vital for their anticancer efficacy.
Case Studies
A notable study involved synthesizing a series of quinazoline derivatives and evaluating their biological activities against multiple cancer cell lines. The findings demonstrated that modifications on the quinazoline scaffold significantly influenced cytotoxicity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Quinazolinone vs. Tetrazine Derivatives
While the target compound is based on a quinazolinone core, analogs such as 3-(3,5-dimethylpyrazol-1-yl)-6-morpholinotetrazine (6f) and 6-butylamino-3-(3,5-dimethylpyrazol-1-yl)tetrazine (6g) () feature a tetrazine ring. Tetrazines are electron-deficient and often used in bioorthogonal chemistry or as ligands in materials science. The quinazolinone core, in contrast, is more prevalent in medicinal chemistry due to its hydrogen-bonding capacity and planar structure.
Substituent Effects on Physical Properties
- Melting Points: Tetrazine derivatives in exhibit melting points ranging from 66–122°C, influenced by substituents (e.g., morpholino in 6f: 114–116°C; diethylamino in 6h: 66–68°C). The target compound’s melting point is unspecified but likely higher due to the rigid quinazolinone core.
- Synthetic Yields: The tetrazine analogs show variable yields (46–91%), with bulky substituents (e.g., diethylamino in 6h) reducing efficiency. The target compound’s synthesis may follow similar alkylation or substitution protocols, though direct data are unavailable.
Functional Group Modifications
Pyrazole Substituents
The 3,5-dimethylpyrazole group is a common feature in the target compound and tetrazine analogs. However, 3-hydroxy-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one () replaces the dimethylpyrazole with a trimethylpyrazole and introduces a hydroxyl group.
Alkoxy vs. Amino Substituents
The target compound’s 2-methylpropoxy group contrasts with amino substituents in tetrazine analogs (e.g., butylamino in 6g, pyrrolidino in 6i).
Preparation Methods
Niementowski Reaction
The Niementowski reaction, employing anthranilic acid and an amide, is a classical route to quinazolin-4-ones. For example, anthranilic acid reacts with acetamide under thermal conditions to yield 3-hydroxyquinazolin-4-one, which serves as a precursor for subsequent functionalization. Modifications include using substituted anthranilic acids to pre-install functional groups.
Cyclocondensation of Isatoic Anhydride
Isatoic anhydride reacts with primary amines to form 2-substituted quinazolin-4-ones. For instance, treatment with methylamine generates 2-methylquinazolin-4-one, which can be further derivatized. This method offers regioselectivity but requires careful control of stoichiometry.
Introduction of the 2-Methylpropoxy Group at Position 3
Alkylation of 3-Hydroxyquinazolin-4-One
The hydroxyl group at position 3 undergoes alkylation with isobutyl bromide in the presence of a base (e.g., K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or acetone. For example:
$$
\text{3-Hydroxyquinazolin-4-one + Isobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-(2-Methylpropoxy)quinazolin-4-one}
$$
Yields typically range from 60–75%, with purity confirmed via $$ ^1\text{H} $$-NMR (δ 1.05 ppm, doublet for isobutyl CH3) and IR (loss of -OH stretch at 3200 cm⁻¹).
Installation of the 3,5-Dimethylpyrazol-1-yl Group at Position 2
Nucleophilic Aromatic Substitution (SNAr)
A halogen atom (Cl or Br) at position 2 of the quinazolin-4-one core undergoes displacement with 3,5-dimethylpyrazole under basic conditions. For instance:
$$
\text{2-Chloro-3-(2-methylpropoxy)quinazolin-4-one + 3,5-Dimethylpyrazole} \xrightarrow{\text{Cs}2\text{CO}3, \text{DMSO}} \text{Target Compound}
$$
Reaction optimization studies indicate that Cs2CO3 in DMSO at 135°C for 24 hours achieves 70–80% conversion.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative route. Using Pd(OAc)₂, Xantphos, and a base, 2-aminoquinazolin-4-one derivatives couple with 3,5-dimethylpyrazole halides:
$$
\text{2-Aminoquinazolin-4-one + 1-Bromo-3,5-dimethylpyrazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}
$$
This method affords higher regioselectivity but requires inert atmosphere conditions.
Integrated Synthetic Pathways
Sequential Alkylation and Substitution
- Step 1 : Synthesize 3-hydroxyquinazolin-4-one via Niementowski reaction.
- Step 2 : Alkylate with isobutyl bromide to install the 2-methylpropoxy group.
- Step 3 : Introduce a chlorine atom at position 2 using PCl₅/POCl₃.
- Step 4 : Perform SNAr with 3,5-dimethylpyrazole to yield the final product.
Characterization Data :
One-Pot Multicomponent Synthesis
A Friedländer condensation approach combines anthranilic acid, 3,5-dimethylpyrazole carbaldehyde, and isobutyl alcohol in the presence of acetic acid. This method bypasses intermediate isolation but yields lower quantities (40–50%).
Comparative Analysis of Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Sequential Alkylation-SNAr | 70–80 | High purity, scalable | Multiple steps, halogenation required |
| Buchwald-Hartwig Coupling | 65–75 | Regioselective, mild conditions | Costly catalysts, inert atmosphere |
| One-Pot Friedländer | 40–50 | Fewer steps | Low yield, byproduct formation |
Challenges and Optimization Strategies
- Solubility Issues : Polar solvents (DMSO, DMF) enhance reactivity but complicate purification. Switching to toluene/EtOH mixtures improves crystallinity.
- Byproduct Formation : Excess isobutyl bromide leads to dialkylation; stoichiometric control and slow addition mitigate this.
- Catalyst Loading : Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains efficiency while lowering costs.
Q & A
Q. Table 1: Reaction Conditions from Key Studies
Basic: What structural characterization techniques are essential for confirming the identity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H at δ 6.2–6.5 ppm, quinazolinone carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (367.2008 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry of the spiro-piperidine moiety (if applicable) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Basic: How can researchers ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment : Use TLC (toluene/ethyl acetoacetate/water, 8.7:1.2:1.1) or HPLC with UV detection (λ = 254 nm) .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the pyrazole and quinazolinone moieties .
Advanced: How can molecular docking predict the bioactivity of this compound against fungal targets?
Methodological Answer:
- Target Selection : Use fungal enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) for docking studies .
- Software Tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
- Validation : Compare docking scores with known inhibitors (e.g., fluconazole). A docking score < –7.0 kcal/mol suggests strong antifungal potential .
- Limitations : Account for protein flexibility and solvation effects via MD simulations.
Advanced: How to design experiments evaluating environmental fate and abiotic degradation?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C; analyze degradation via LC-MS .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous/organic solvents; track by HPLC .
- Adsorption Tests : Use soil-column experiments to measure partition coefficients (log K₀c) .
Advanced: How to resolve contradictions in reported pharmacological data (e.g., antioxidant vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis : Test across concentrations (1–100 µM) in cell models (e.g., HepG2) to identify therapeutic windows .
- Assay Specificity : Use multiple assays (e.g., DPPH for antioxidants, MTT for cytotoxicity) .
- Control for Purity : Replicate studies with ≥95% pure batches to rule out impurity-driven effects .
Advanced: What in vitro/in vivo models are suitable for studying its bioactivity?
Methodological Answer:
- Antifungal Models : Candida albicans biofilm assays (MIC determination) .
- Anticancer Screening : NCI-60 cell panel for IC₅₀ profiling .
- In Vivo Toxicity : Zebrafish embryotoxicity assay (FET) for acute toxicity .
Advanced: How to assess stability under varying physiological conditions?
Methodological Answer:
- Simulated Gastric Fluid : Incubate in pepsin/HCl (pH 1.2) for 2h; analyze degradation via LC-MS .
- Plasma Stability : Incubate in human plasma (37°C, 24h); quantify parent compound remaining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
